molecular formula C33H26NOP B8196180 (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8196180
M. Wt: 483.5 g/mol
InChI Key: CWMZMWXTKNWZSZ-ZWXJPIIXSA-N
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Description

(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative.

    Introduction of the Diphenylphosphanyl Group: This is usually achieved through a palladium-catalyzed coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The oxazoline ring can be reduced under specific conditions.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Bioconjugation: Used in the preparation of bioconjugates for studying biological processes.

Medicine

    Drug Development: Plays a role in the synthesis of chiral drugs.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrooxazole: Known for its high enantioselectivity.

    (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a thiazole ring, offering different reactivity.

    (4R,5S)-2-(2-(Diphenylphosphanyl)phenyl)-4,5-diphenyl-4,5-dihydropyrrole: Contains a pyrrole ring, used in different catalytic applications.

Uniqueness

This compound is unique due to its specific combination of a phosphanyl group and an oxazoline ring, which provides a distinct steric and electronic environment for catalytic reactions.

Properties

IUPAC Name

[2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26NOP/c1-5-15-25(16-6-1)31-32(26-17-7-2-8-18-26)35-33(34-31)29-23-13-14-24-30(29)36(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H/t31-,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMZMWXTKNWZSZ-ZWXJPIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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